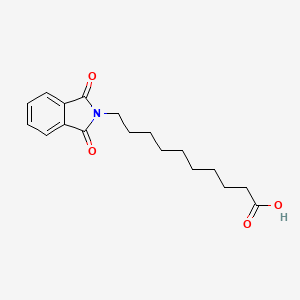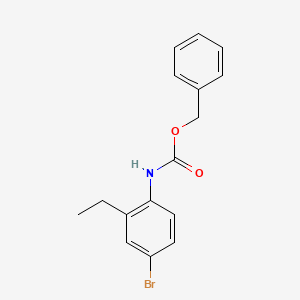![molecular formula C8H7N3O2S B8597442 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8597442.png)
2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery. The structure of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one includes a pyridine ring fused to a pyrimidine ring, with a methanesulfinyl group attached to the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to form a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridopyrimidines.
Aplicaciones Científicas De Investigación
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7-one: This compound is similar in structure but includes a bromine atom and a cyclopentyl group.
4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-5(8H)-one: Another similar compound with different substituents at various positions.
Uniqueness
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfinyl group plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C8H7N3O2S |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-methylsulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H7N3O2S/c1-14(13)8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) |
Clave InChI |
YNQZITZTUZLNRG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=C2C=CC(=O)NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)




![(4-fluorophenyl)-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8597422.png)






![3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol)](/img/structure/B8597465.png)
